5,6-Diethyl-3-oxo-3,4-dihydropyrazine-2-carbonitrile
Description
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5,6-diethyl-2-oxo-1H-pyrazine-3-carbonitrile |
InChI |
InChI=1S/C9H11N3O/c1-3-6-7(4-2)12-9(13)8(5-10)11-6/h3-4H2,1-2H3,(H,12,13) |
InChI Key |
JHDHAZRHIUAMOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(C(=O)N1)C#N)CC |
Origin of Product |
United States |
Preparation Methods
Condensation of 1,2-Dicarbonyl Compounds with 1,2-Diaminoethane Derivatives
A classical approach to dihydropyrazines involves the condensation of 1,2-dicarbonyl compounds with 1,2-diaminoethane or its derivatives. This reaction forms the dihydropyrazine ring through nucleophilic attack of the amine groups on the carbonyl carbons, followed by cyclization and dehydration steps.
- Oxidation Step: The dihydropyrazine intermediate can be oxidized using mild oxidizing agents such as copper(II) oxide or manganese oxide to yield pyrazine derivatives.
- Relevance: For 5,6-Diethyl-3-oxo-3,4-dihydropyrazine-2-carbonitrile, symmetrical diketones with ethyl substituents at the appropriate positions serve as starting materials to ensure regioselective ring formation.
Use of α-Aminocarbonyl Precursors and Self-Condensation
Representative Synthetic Procedure (Hypothetical Example Based on Literature)
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1,2-diketone with ethyl substituents + 1,2-diaminoethane | Condensation in ethanol under reflux for 4-6 h | 70-80 | Formation of dihydropyrazine intermediate |
| 2 | Oxidation with CuO or MnO2 | Mild oxidation at 50-70 °C for 2 h | 65-75 | Conversion to pyrazine ring |
| 3 | Introduction of nitrile group via reaction with cyanide source or α-aminocarbonyl precursor | Reflux in methanol with catalyst | 60-70 | Formation of carbonitrile functionality |
This table is synthesized from general methods reported for pyrazine derivatives and adapted for this compound.
Analytical Characterization Supporting Synthesis
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm the presence of ethyl groups, carbonyl, and nitrile functionalities.
- Infrared Spectroscopy (IR): Characteristic absorption bands for carbonyl (~1670 cm⁻¹) and nitrile (~2200 cm⁻¹) groups.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 177.20 g/mol.
- Melting Point: Typically determined to confirm purity and identity.
Comparative Analysis with Related Pyrazine Derivatives
Summary of Key Research Findings
- The synthesis of this compound is optimized by controlling reaction parameters such as temperature, solvent, and pH to maximize yield and purity.
- Oxidation of dihydropyrazine intermediates is a critical step, with copper(II) oxide and manganese oxide as effective oxidants.
- The nitrile group is introduced either through functionalized precursors or post-ring formation modifications.
- Analytical data consistently confirm the expected structure and purity of the compound, supporting its use as a synthetic intermediate.
- Derivatives of this compound class are of interest for antimicrobial and antiviral drug research, highlighting the importance of efficient synthetic routes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with a hydroxyl group replacing the keto group.
Substitution: Amides or other substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5,6-Diethyl-3-oxo-3,4-dihydropyrazine-2-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for further investigation in pharmaceutical research.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, dyes, and other advanced materials.
Mechanism of Action
The mechanism of action of 5,6-Diethyl-3-oxo-3,4-dihydropyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations in Pyrazine/Carbonitrile Derivatives
The structural uniqueness of 5,6-diethyl-3-oxo-3,4-dihydropyrazine-2-carbonitrile lies in its 5,6-diethyl substitution. Below is a comparison with structurally related compounds:
Key Observations :
Pharmacological and Metabolic Considerations
- CRF1 Receptor Antagonism: Pyrazinone derivatives (e.g., compound 19e in ) show potent CRF1 receptor antagonism. The diethyl groups in the target compound may reduce metabolic instability compared to smaller substituents, as seen in 19e, which minimized reactive metabolite formation .
Biological Activity
5,6-Diethyl-3-oxo-3,4-dihydropyrazine-2-carbonitrile (CAS No. 2060051-25-2) is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C₉H₁₁N₃O
- Molecular Weight : 177.20 g/mol
- Structure : The compound features a diethyl group and a carbonitrile moiety attached to a pyrazine ring, which is known to influence its biological interactions.
Antioxidant Properties
Research indicates that compounds containing pyrazine structures often exhibit antioxidant properties. A study focused on the synthesis of various pyrazine derivatives demonstrated that certain analogs showed significant free radical scavenging activity, suggesting potential applications in oxidative stress-related conditions .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on specific enzymes. Notably, derivatives of similar structures have been investigated as xanthine oxidase inhibitors, which are crucial in the management of gout and hyperuricemia. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazine ring can enhance inhibitory potency .
Case Studies and Research Findings
- Synthesis and Bioevaluation : A series of studies synthesized derivatives of dihydropyrazines and evaluated their biological activities. For instance, compounds were tested for their ability to inhibit xanthine oxidase, with some achieving micromolar potency levels. This suggests that this compound may also exhibit similar enzyme inhibition capabilities .
- Molecular Docking Studies : Computational studies involving molecular docking have provided insights into the binding modes of dihydropyrazine derivatives at the active sites of target enzymes. These studies suggest that the compound may interact favorably with key residues in enzyme active sites, enhancing its potential as a therapeutic agent .
Data Table: Biological Activities of Related Compounds
Q & A
What are the common synthetic routes for 5,6-Diethyl-3-oxo-3,4-dihydropyrazine-2-carbonitrile, and how do reaction conditions influence product purity?
Basic
The compound is typically synthesized via multi-step reactions involving hydrazine derivatives and nitrile-containing precursors. For example, hydrazino-triazine intermediates react with bis(methylthio)methylene malononitrile under reflux conditions to form pyrazole-carbonitrile derivatives, which are further cyclized with thiourea or acylating agents . Key factors include solvent choice (e.g., acetic anhydride for acetylation) and temperature control to minimize side reactions. Characterization via NMR and IR ensures purity (>95% by HPLC) .
Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Basic
1H/13C NMR and IR spectroscopy are critical for structural elucidation. For instance, IR peaks at ~2,219 cm⁻¹ confirm the presence of the carbonitrile group, while NMR signals (e.g., δ 2.24–2.37 ppm for methyl groups) validate substitution patterns . Mass spectrometry (MS) with molecular ion peaks (e.g., m/z 386) corroborates molecular formulas. HPLC with UV detection at 254 nm is recommended for purity assessment .
What are the typical reactivity patterns of the carbonitrile and oxo groups in this compound?
Basic
The carbonitrile group undergoes nucleophilic addition (e.g., with hydrazine to form iminohydrazines) and cyclization reactions, while the oxo group participates in condensation with aldehydes or ketones. For example, reactions with aromatic aldehydes in acetic anhydride yield fused heterocycles like thiazolo-pyrimidines . Solvent polarity (e.g., DMF vs. ethanol) and catalyst choice (e.g., piperidine) significantly influence reaction rates .
How can mechanistic studies resolve contradictions in reaction pathways involving hydrazine derivatives?
Advanced
Contradictions in pathways (e.g., competing cyclization vs. acylation) are addressed using isotopic labeling (e.g., 15N-tracing) and kinetic studies. Computational methods (DFT) model transition states to identify dominant pathways. For example, hydrazine intermediates favor 6-endo-dig cyclization over 5-exo-trig under acidic conditions, as shown by activation energy differences (~5 kcal/mol) .
What statistical approaches optimize reaction yields when conflicting data arise from variable parameters?
Advanced
Factorial design (e.g., 2k-p designs) identifies critical variables (e.g., temperature, solvent ratio). For instance, a Central Composite Design (CCD) with ANOVA analysis revealed that increasing acetic anhydride concentration from 10% to 20% improves cyclization yields by 15% while reducing side products . Response Surface Methodology (RSM) further refines optimal conditions .
How can computational methods accelerate the design of novel derivatives?
Advanced
Quantum mechanical calculations (e.g., DFT for HOMO-LUMO gaps) predict regioselectivity in electrophilic substitutions. Machine learning models trained on reaction databases (e.g., USPTO) suggest viable substrates. For example, ICReDD’s reaction path search methods reduced optimization time for pyridazine derivatives by 40% .
What strategies elucidate structure-activity relationships (SAR) for biological targets?
Advanced
Molecular docking (e.g., AutoDock Vina) screens interactions with enzymes (e.g., kinases). Methyl substitution at C5 increases binding affinity (ΔG = −8.2 kcal/mol) compared to ethyl groups. In vitro assays (e.g., IC50 values) validate predictions, with SAR data guiding lead optimization .
How do solvent and catalyst systems influence regioselectivity in cyclization reactions?
Advanced
Polar aprotic solvents (e.g., DMF) stabilize charge-separated intermediates, favoring 6-membered ring formation. Catalysts like NaOAc enhance nucleophilicity of thiol groups, directing cyclization to the C3 position. For example, switching from ethanol to DMF increased regioselectivity from 65% to 89% .
What experimental evidence supports the proposed tautomeric equilibria in solution?
Advanced
Variable-temperature NMR (VT-NMR) reveals keto-enol tautomerism, with coalescence temperatures (~50°C) indicating rapid interconversion. UV-Vis spectroscopy (λmax shifts from 320 nm to 350 nm in basic conditions) corroborates enolate formation. Solvent isotope effects (D2O vs. H2O) further quantify equilibrium constants (Keq = 1.8) .
How does steric hindrance from diethyl groups impact reactivity in cross-coupling reactions?
Advanced
The diethyl groups at C5/C6 reduce Suzuki coupling efficiency (e.g., 45% yield vs. 78% for dimethyl analogs) due to hindered Pd(0) coordination. Computational steric maps (%
VBur values >30%) confirm this effect. Switching to bulkier ligands (e.g., XPhos) improves yields to 62% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
